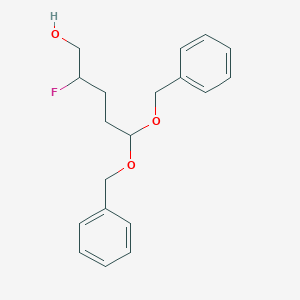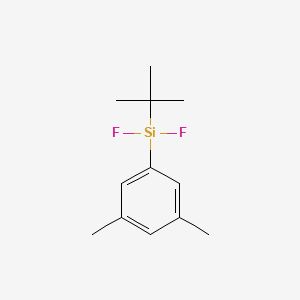
tert-Butyl(3,5-dimethylphenyl)difluorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(3,5-dimethylphenyl)difluorosilane is an organosilicon compound characterized by the presence of a tert-butyl group, a 3,5-dimethylphenyl group, and two fluorine atoms attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(3,5-dimethylphenyl)difluorosilane typically involves the reaction of a silicon-containing precursor with tert-butyl and 3,5-dimethylphenyl groups under specific conditions. One common method involves the use of a Grignard reagent, where the 3,5-dimethylphenylmagnesium bromide reacts with tert-butylchlorosilane in the presence of a catalyst to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(3,5-dimethylphenyl)difluorosilane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles such as alkoxides or amines.
Oxidation and Reduction: The compound can be oxidized to form silanols or reduced to form silanes.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it acts as a precursor for the formation of carbon-silicon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkoxides (e.g., sodium methoxide) and amines (e.g., aniline) under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Formation of tert-butyl(3,5-dimethylphenyl)alkoxysilanes or tert-butyl(3,5-dimethylphenyl)aminosilanes.
Oxidation: Formation of tert-butyl(3,5-dimethylphenyl)silanols.
Reduction: Formation of tert-butyl(3,5-dimethylphenyl)silanes.
Coupling: Formation of complex organosilicon compounds with extended carbon-silicon frameworks.
Applications De Recherche Scientifique
tert-Butyl(3,5-dimethylphenyl)difluorosilane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-containing polymers and materials with unique electronic and optical properties.
Organic Synthesis: Acts as a reagent in the formation of carbon-silicon bonds, which are important in the synthesis of pharmaceuticals and agrochemicals.
Catalysis: Employed in the development of new catalytic systems for organic transformations.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in bioactive molecules.
Mécanisme D'action
The mechanism of action of tert-Butyl(3,5-dimethylphenyl)difluorosilane in various reactions involves the interaction of the silicon atom with nucleophiles or electrophiles, leading to the formation or cleavage of silicon-carbon or silicon-heteroatom bonds. The presence of the tert-butyl and 3,5-dimethylphenyl groups can influence the reactivity and selectivity of the compound in these reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl(3,5-dimethylphenyl)chlorosilane
- tert-Butyl(3,5-dimethylphenyl)trimethylsilane
- tert-Butyl(3,5-dimethylphenyl)triethoxysilane
Uniqueness
tert-Butyl(3,5-dimethylphenyl)difluorosilane is unique due to the presence of two fluorine atoms, which can significantly alter its chemical reactivity and physical properties compared to its chlorinated or alkoxylated counterparts. The fluorine atoms can enhance the compound’s stability and influence its behavior in various chemical reactions, making it a valuable compound for specific applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
647842-16-8 |
|---|---|
Formule moléculaire |
C12H18F2Si |
Poids moléculaire |
228.35 g/mol |
Nom IUPAC |
tert-butyl-(3,5-dimethylphenyl)-difluorosilane |
InChI |
InChI=1S/C12H18F2Si/c1-9-6-10(2)8-11(7-9)15(13,14)12(3,4)5/h6-8H,1-5H3 |
Clé InChI |
HUWOKKJGVUCSSY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)[Si](C(C)(C)C)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


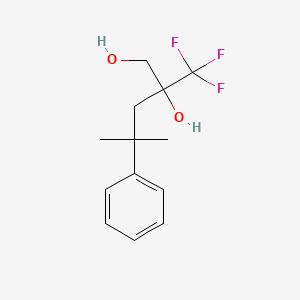
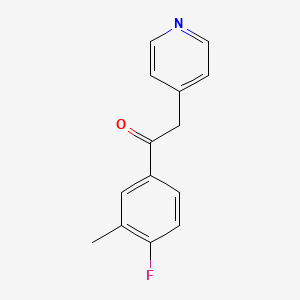
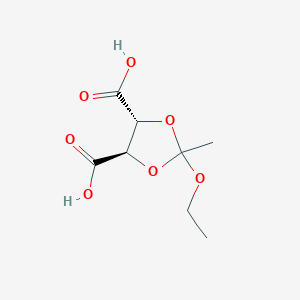
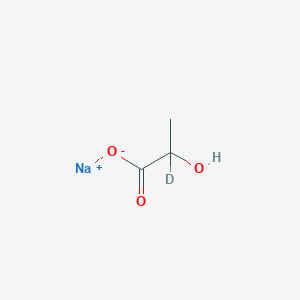
![3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propanal](/img/structure/B15166572.png)
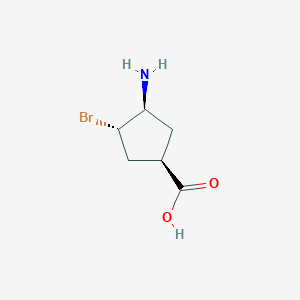
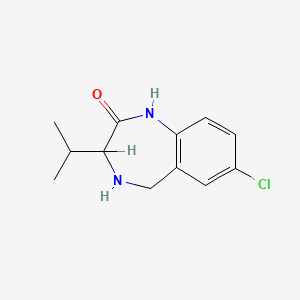
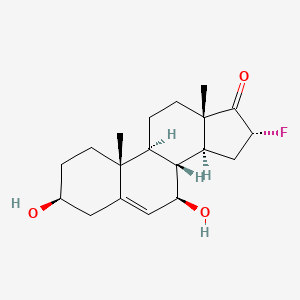
![2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene](/img/structure/B15166602.png)
![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B15166614.png)
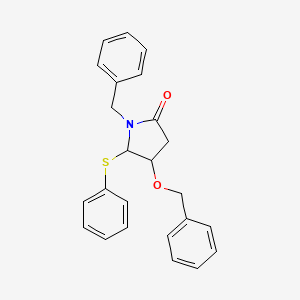
![6-Azido-5-[(4-chlorophenyl)selanyl]hexan-2-one](/img/structure/B15166628.png)

